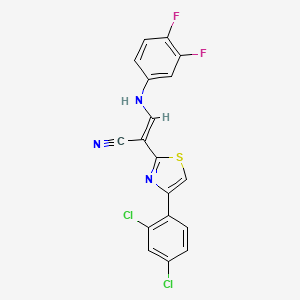

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F2N3S/c19-11-1-3-13(14(20)5-11)17-9-26-18(25-17)10(7-23)8-24-12-2-4-15(21)16(22)6-12/h1-6,8-9,24H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEZDVVLILTMOC-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.

Acryloylation: The thiazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

Amination: The final step involves the reaction of the acryloylated thiazole with 3,4-difluoroaniline under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or halogen atoms.

Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs .

1.2 Antimicrobial Properties

Thiazole compounds have shown promise as antimicrobial agents. The specific derivative has been tested against a range of bacterial strains, showing effective inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Material Science Applications

2.1 Photophysical Properties

The photophysical characteristics of this compound have been investigated for potential use in optoelectronic devices. Studies reveal that this compound exhibits interesting optical properties, such as fluorescence and photostability, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

2.2 Synthesis of Functional Polymers

This compound can serve as a precursor for the synthesis of functional polymers with specific properties tailored for applications in coatings and adhesives. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength .

Case Studies

Mecanismo De Acción

The mechanism of action of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole and Aryl Groups

The following table highlights key structural differences and similarities between the target compound and analogs:

*Estimated based on structural analogs.

Key Observations :

- Amino Group Diversity: Substitution with 3,4-difluorophenylamino (target) vs. benzodioxol-5-ylamino () alters hydrogen-bonding capacity and aromatic stacking interactions, which may influence bioavailability or target binding .

- Lipophilicity: The butylphenylamino analog () exhibits higher lipophilicity (predicted via alkyl chain), contrasting with the target’s fluorinated aryl group, which balances hydrophobicity and polarity .

Actividad Biológica

The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors. For the compound , a common synthetic route includes the reaction of 2,4-dichlorophenyl derivatives with thiazole intermediates and subsequent modifications to introduce the acrylonitrile moiety. The structural characteristics can be elucidated using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated against various biological targets. The following sections summarize key findings related to its antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various bacterial strains. For example, derivatives with similar thiazole structures have demonstrated MIC values as low as 0.17 mg/mL against E. coli and Bacillus cereus .

- Mechanism of Action : The antimicrobial effect is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties:

- Cell Lines Tested : The compound has been tested against several cancer cell lines including HT-29 (colon cancer) and Jurkat (T-cell leukemia). Studies indicate that thiazole derivatives can induce apoptosis in cancer cells .

- Cytotoxicity : The cytotoxic effects have been quantified using IC50 values, with some thiazole derivatives showing IC50 values in the micromolar range, indicating potent activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of Electron-Withdrawing Groups | Enhances cytotoxicity and antimicrobial activity |

| Substituents on the Phenyl Ring | Modifies lipophilicity and bioavailability |

| Length of Side Chains | Optimal length correlates with increased potency |

Research indicates that modifications to the phenyl ring and thiazole moiety can significantly alter the pharmacological profile of these compounds .

Case Studies

- Trypanocidal Activity : A study evaluated a series of thiazole derivatives for their efficacy against Trypanosoma brucei, revealing that certain structural modifications resulted in enhanced trypanocidal activity with IC50 values comparable to standard treatments .

- Antimicrobial Efficacy : Another investigation focused on a library of thiazole compounds, identifying several candidates with MIC values below 0.5 mg/mL against multiple pathogens including Staphylococcus aureus and Escherichia coli .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile?

- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation via α-haloketone and thiourea condensation, followed by Knoevenagel condensation to introduce the acrylonitrile moiety. Key steps:

- Thiazole Formation : Use 2,4-dichlorophenyl-substituted α-haloketone with thiourea under reflux in ethanol (70–80°C) to form the thiazole core .

- Amination : React the intermediate with 3,4-difluoroaniline in DMF at 60°C for 12 hours to introduce the amino group .

- Acrylonitrile Formation : Perform Knoevenagel condensation with malononitrile in the presence of piperidine as a base catalyst .

- Optimization : Monitor reaction progress via TLC/HPLC and purify using column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (>60%) require inert atmospheres (N₂) and strict temperature control .

Q. How is the stereochemistry and molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the (E)-configuration using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). Bond angles and distances confirm the spatial arrangement of the thiazole, dichlorophenyl, and difluorophenyl groups .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key signals (e.g., acrylonitrile C≡N at ~110–120 ppm, thiazole C-S at ~165 ppm). NOESY confirms the (E)-isomer by correlating vinyl proton interactions .

- Computational Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-311G**) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

- Antimicrobial Screening : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing dichlorophenyl with nitrophenyl) to assess electronic effects on kinase inhibition .

- Isomer Comparison : Prepare (Z)-isomers via photoirradiation and compare bioactivity using chiral HPLC-separated samples .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (e.g., acrylonitrile’s nitrile) and hydrophobic (thiazole ring) motifs .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Adopt uniform protocols (e.g., fixed cell lines, serum concentrations) to minimize variability. Cross-validate results in ≥3 independent labs .

- Impurity Analysis : Quantify byproducts (e.g., hydrolyzed nitriles) via LC-MS and correlate with reduced activity .

- Isomer Contamination : Use chiral columns (e.g., Chiralpak IA) to detect and exclude (Z)-isomers, which may exhibit lower potency .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Prioritize poses with acrylonitrile forming hydrogen bonds to Met793 .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD/RMSF to identify flexible regions affecting affinity .

- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogs to predict activity of untested derivatives .

Q. How can solubility and stability challenges be addressed for in vivo studies?

- Methodological Answer :

- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm, prepared via emulsion-solvent evaporation) to enhance aqueous solubility .

- Prodrug Design : Synthesize phosphate esters of the hydroxyl group (if present) to improve bioavailability .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Use lyophilization for long-term storage .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Pull-Down Assays : Use biotinylated probes to isolate target proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase Profiling : Screen against a panel of 100+ kinases (Eurofins) to confirm selectivity for specific targets (e.g., VEGFR2 over PDGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.